molecular formula C18H19NO4 B13582689 (S)-3-(Cbz-amino)-4-phenylbutanoic Acid

(S)-3-(Cbz-amino)-4-phenylbutanoic Acid

Cat. No.: B13582689
M. Wt: 313.3 g/mol
InChI Key: WUIQVOMIYLNNEC-UHFFFAOYSA-N
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Description

3-{[(Benzyloxy)carbonyl]amino}-4-phenylbutanoic acid is an organic compound with the molecular formula C18H19NO4. It is a derivative of phenylbutanoic acid and contains a benzyloxycarbonyl (Cbz) protecting group. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(benzyloxy)carbonyl]amino}-4-phenylbutanoic acid typically involves the protection of the amino group using the benzyloxycarbonyl (Cbz) group. One common method is to react DL-serine with benzochloroformic acid (Cbz-Cl) in the presence of a base such as sodium hydroxide in a solvent like dichloromethane . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of protective groups like Cbz is crucial in multi-step synthesis to prevent unwanted side reactions and to facilitate purification.

Chemical Reactions Analysis

Types of Reactions

3-{[(Benzyloxy)carbonyl]amino}-4-phenylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can remove the Cbz protecting group, yielding the free amine.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed to remove the Cbz group.

    Substitution: Reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4) can be used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce free amines.

Scientific Research Applications

3-{[(Benzyloxy)carbonyl]amino}-4-phenylbutanoic acid is widely used in scientific research, including:

    Chemistry: As a building block in organic synthesis and peptide chemistry.

    Biology: In the study of enzyme-substrate interactions and protein modifications.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds and potential drug candidates.

    Industry: In the production of fine chemicals and specialty materials

Mechanism of Action

The mechanism of action of 3-{[(benzyloxy)carbonyl]amino}-4-phenylbutanoic acid involves its interaction with specific molecular targets. The Cbz group acts as a protecting group, allowing selective reactions at other functional groups. The compound can participate in various biochemical pathways, depending on its specific application .

Comparison with Similar Compounds

Similar Compounds

    3-{[(Benzyloxy)carbonyl]amino}propanoic acid: A similar compound with a shorter carbon chain.

    3-{[(Benzyloxy)carbonyl]amino}-4-methoxy-4-oxobutanoic acid: Contains a methoxy group and an oxo group.

Uniqueness

3-{[(Benzyloxy)carbonyl]amino}-4-phenylbutanoic acid is unique due to its phenyl group, which imparts specific chemical properties and reactivity. This makes it particularly useful in the synthesis of complex organic molecules and pharmaceuticals .

Properties

IUPAC Name

4-phenyl-3-(phenylmethoxycarbonylamino)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c20-17(21)12-16(11-14-7-3-1-4-8-14)19-18(22)23-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUIQVOMIYLNNEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CC(=O)O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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